Superior Binding Affinity: ONO4057 Exhibits ~75-Fold Higher Affinity than SC-41930 for the Human Neutrophil LTB4 Receptor
ONO4057 demonstrates a substantially higher binding affinity for the human neutrophil LTB4 receptor (Ki = 3.7 ± 0.9 nM) [1] compared to SC-41930, another LTB4 antagonist, which exhibits a Ki of approximately 280 nM in the same receptor binding assay [2]. This represents a ~75-fold difference in potency at the receptor level.
| Evidence Dimension | Binding affinity (Ki) for human neutrophil LTB4 receptor |
|---|---|
| Target Compound Data | Ki = 3.7 ± 0.9 nM |
| Comparator Or Baseline | SC-41930: Ki = 280 nM |
| Quantified Difference | ~75-fold higher affinity |
| Conditions | Displacement of [3H]LTB4 binding in human neutrophil preparations |
Why This Matters
Higher receptor binding affinity can translate to greater target engagement at lower concentrations, potentially reducing off-target effects and improving the therapeutic window.
- [1] Kishikawa, K., et al. (1992). ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions. Prostaglandins, 44(4), 261–275. View Source
- [2] GtoPdb. SC-41930 Ligand Activity Chart. ChEMBL assay: In vitro antagonist activity against leukotriene B4 (LTB4) receptor in [3H]-LTB4 human neutrophil receptor binding assay. View Source
